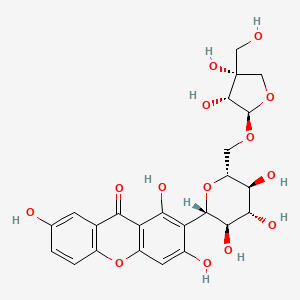

Sibiricaxanthone A

Vue d'ensemble

Description

Sibiricaxanthone A is a xanthone C-glycoside isolated from the roots of Polygala tenuifolia . It belongs to the class of xanthones, which are secondary metabolites found in various plants, fungi, lichens, and bacteria . Xanthones are known for their diverse bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

Mécanisme D'action

Target of Action

Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica , has been found to bind to key proteins such as EGFR, SRC, MAPK1, and ALB . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

It’s known that xanthones, the class of compounds to which this compound belongs, exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . These activities are likely due to their interaction with their targets and the resulting changes in cellular processes.

Biochemical Pathways

This compound is thought to affect several biochemical pathways. For instance, it has been suggested that xanthones can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation.

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given its multiple targets and the range of bioactivities exhibited by xanthones. For instance, it has been found to have strong anti-inflammatory and antioxidant effects, as well as inhibitory activity against cancer cells .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the plant from which it is derived, Polygala sibirica, grows in specific environmental conditions, and these conditions could potentially influence the compound’s properties . .

Analyse Biochimique

Cellular Effects

Xanthones, the class of compounds to which Sibiricaxanthone A belongs, have been reported to exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

Molecular Mechanism

Xanthones, the class of compounds to which this compound belongs, exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of xanthone glucosides, including Sibiricaxanthone A, involves glycosylation reactions. These reactions typically use glycosyl donors and acceptors under specific conditions to form the glycosidic bond . The exact synthetic route for this compound may involve multiple steps, including protection and deprotection of functional groups, and the use of catalysts to facilitate the glycosylation reaction .

Industrial Production Methods

Advanced chromatographic techniques and solvent extraction methods are commonly used to isolate and purify natural products on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

Sibiricaxanthone A can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for glycosylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Applications De Recherche Scientifique

Sibiricaxanthone A is a xanthone C-glycoside isolated from the roots of Polygala tenuifolia and Polygala sibirica. Xanthones, the class of compounds to which this compound belongs, are known for a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties.

Scientific Research Applications

This compound and other xanthone glucosides are being explored for several scientific research applications :

- Chemistry this compound serves as a model compound for studying glycosylation reactions and the synthesis of xanthone derivatives.

- Biology It exhibits significant bioactivities, including anti-oxidant, anti-bacterial, and cytotoxic properties, making it a candidate for further biological studies.

- Medicine Due to its bioactive properties, this compound is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

- Industry It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Biological Activities

This compound is noted for diverse biological activities:

- Anti-oxidant Activity this compound has demonstrated significant antioxidant properties, which helps to reduce oxidative stress in biological systems and protect cells from oxidative damage by scavenging free radicals .

- Anti-inflammatory Effects The compound has been shown to inhibit pro-inflammatory cytokines and pathways, including the NF-κB signaling pathway, potentially making it a therapeutic agent for inflammatory diseases .

- Neuroprotective Properties Molecular docking studies suggest this compound interacts with key targets such as EGFR and MAPK1, suggesting its role in neuroprotection and potential applications in treating neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

- Antioxidant Capacity this compound showed a high oxygen radical absorbance capacity (ORAC) value, indicating strong antioxidant potential.

- Cytotoxicity Tests It exhibited low cytotoxicity against human cell lines at concentrations that effectively inhibited inflammatory markers.

In Vivo Studies

- Animal Models of Alzheimer's Disease In a study involving Alzheimer's disease rat models, treatment with this compound resulted in improved cognitive functions and reduced neuronal apoptosis, attributed to its modulation of the TLR4/MyD88/NF-κB pathway.

Relevant In Vivo Study

| Study | Model | Findings |

|---|---|---|

| Jiao et al., 2022 | SAMP8 Rats | Improved cognitive function; reduced neuronal apoptosis |

| Guo et al., 2019 | AD Rats | Upregulated AKT phosphorylation; inhibited GSK3β activation |

Case Studies

- A case study explored the use of this compound in combination therapies for autism spectrum disorder (ASD), revealing synergistic effects with other bioactive components from Polygala-Acorus that enhance therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Sibiricaxanthone A can be compared with other xanthone glucosides, such as:

Mangiferin: Known for its anti-oxidant and anti-inflammatory properties.

Homomangiferin: Similar to mangiferin but with a methoxy group at position 3.

Isomangiferin: Similar to mangiferin but with the sugar group attached at position 4.

This compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which may contribute to its distinct bioactivities .

Activité Biologique

Sibiricaxanthone A is a xanthone C-glycoside derived from the roots of Polygala sibirica. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. Below is a detailed exploration of its biological activity, supported by recent research findings and data.

- Molecular Formula : CHO

- Molecular Weight : 538.45 g/mol

- Density : 1.86 ± 0.1 g/cm³ (at 20 ºC)

- Water Solubility : Insoluble (4.3E-3 g/L at 25 ºC) .

Recent studies have identified several key mechanisms through which this compound exerts its biological effects:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, contributing to the reduction of oxidative stress in various biological systems. Its ability to scavenge free radicals is crucial for protecting cells from oxidative damage .

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced inflammation, making it a potential therapeutic agent for inflammatory diseases .

- Neuroprotective Properties : Molecular docking studies indicate that this compound interacts with key targets such as EGFR and MAPK1, suggesting its role in neuroprotection and potential applications in treating neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

In vitro experiments have highlighted the efficacy of this compound in various biological assays:

- Antioxidant Capacity : The compound showed a high oxygen radical absorbance capacity (ORAC) value, indicating strong antioxidant potential .

- Cytotoxicity Tests : this compound exhibited low cytotoxicity against human cell lines at concentrations that effectively inhibited inflammatory markers .

In Vivo Studies

Recent in vivo studies have further validated the therapeutic potential of this compound:

- Animal Models of Alzheimer's Disease : In a study involving Alzheimer's disease rat models, treatment with this compound resulted in improved cognitive functions and reduced neuronal apoptosis, attributed to its modulation of the TLR4/MyD88/NF-κB pathway .

| Study | Model | Findings |

|---|---|---|

| Jiao et al., 2022 | SAMP8 Rats | Improved cognitive function; reduced neuronal apoptosis |

| Guo et al., 2019 | AD Rats | Upregulated AKT phosphorylation; inhibited GSK3β activation |

Case Studies

A notable case study involved the use of this compound in combination therapies for autism spectrum disorder (ASD). The study explored its interaction with other bioactive components from Polygala-Acorus, revealing synergistic effects that enhance therapeutic outcomes .

Propriétés

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGJKXKUUWCQNK-ZBQXNOHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.